2-Hydroxy-3-(methoxycarbonyl)benzoic acid

CAS No.:

Cat. No.: VC15736190

Molecular Formula: C9H8O5

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8O5 |

|---|---|

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | 2-hydroxy-3-methoxycarbonylbenzoic acid |

| Standard InChI | InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12) |

| Standard InChI Key | MBMIMBPSXVDDRT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1O)C(=O)O |

Introduction

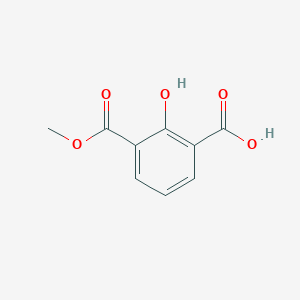

Chemical Structure and Nomenclature

2-Hydroxy-3-(methoxycarbonyl)benzoic acid (IUPAC name: 2-hydroxy-3-(methoxycarbonyl)benzoic acid) belongs to the class of substituted benzoic acids. Its molecular formula is C₉H₈O₅, with a calculated exact mass of 196.0372 g/mol. The compound’s structure features:

-

A carboxylic acid group (-COOH) at position 1.

-

A hydroxyl group (-OH) at position 2.

-

A methoxycarbonyl group (-COOCH₃) at position 3.

The tert-butyldimethylsilyl (TBS)-protected derivative, 2-hydroxy-3-methoxycarbonylbenzoic acid DTBS, has been documented with a molecular weight of 336.4550 g/mol (C₁₇H₂₄O₅Si) . This derivative is critical in synthetic workflows to prevent undesired reactions at the hydroxyl group during multi-step syntheses.

Physical and Chemical Properties

The compound’s physicochemical properties are derived from structural analogs and computational predictions due to limited experimental data for the unprotected form :

The methoxycarbonyl group enhances lipophilicity compared to unsubstituted benzoic acids, as evidenced by a LogP value of 0.58 for structurally related compounds . This property influences its bioavailability and environmental persistence.

Synthesis and Reaction Pathways

Regioselective Esterification

The synthesis of 2-hydroxy-3-(methoxycarbonyl)benzoic acid involves regioselective protection and esterification steps. A representative pathway adapted from Legrand et al. (2004) includes :

-

Starting Material: 2,3-Dihydroxybenzoic acid.

-

Protection: Selective methylation of the hydroxyl group at position 3 using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Esterification: Reaction of the protected intermediate with methanol (MeOH) and sulfuric acid (H₂SO₄) to introduce the methoxycarbonyl group.

-

Deprotection: Removal of protecting groups under mild basic conditions (e.g., K₂CO₃/MeOH).

Key Reaction Conditions:

Alternative Routes

Schiff base formation techniques, as described in radiolabelling studies of related hydroxy-methoxybenzoic acids, suggest potential for functionalizing the hydroxyl group for imaging applications . For example, condensation with aldehydes in acetic acid yields Schiff base ligands, which could be adapted for derivatizing 2-hydroxy-3-(methoxycarbonyl)benzoic acid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data for methyl 2-hydroxy-3-methoxybenzoate (a structural analog) provide insights into expected spectral features :

-

¹H NMR (250 MHz, DMSO-d₆):

-

δ 3.75 (s, 3H, COOCH₃).

-

δ 3.82 (s, 3H, OCH₃).

-

δ 6.58–7.43 (m, 3H, aromatic).

-

δ 10.50 (s, 1H, OH).

-

-

¹³C NMR:

-

δ 51.64 (COOCH₃).

-

δ 55.54 (OCH₃).

-

δ 166.52 (C=O).

-

Mass Spectrometry (MS)

The unprotected acid is expected to exhibit a molecular ion peak at m/z 196 (C₉H₈O₅⁺). Fragmentation patterns from related compounds show dominant peaks at m/z 150 (loss of COOCH₃) and m/z 122 (decarboxylation) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume